molecular formula C6H7NO3 B2923831 2-Cyanotetrahydrofuran-2-carboxylic acid CAS No. 2302599-83-1

2-Cyanotetrahydrofuran-2-carboxylic acid

Cat. No. B2923831
CAS RN: 2302599-83-1
M. Wt: 141.126
InChI Key: NBQBIYDYMJSNRS-UHFFFAOYSA-N
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Description

2-Cyanotetrahydrofuran-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape .


Synthesis Analysis

The synthesis of carboxylic acids like this compound often involves the valorization of biomass-derived products such as carboxylic acids, esters, aldehydes, and alcohols . The ketonization of light carboxylic acids, which are typically found in relatively high amounts in the liquid product of the flash-pyrolysis of lignocellulosic biomass, has been extensively investigated .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . This holds all the atoms in the carboxylic acid in a co-planar arrangement .


Chemical Reactions Analysis

Most of the reactions of carboxylic acids belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The boiling points of carboxylic acids increase with size in a regular manner, but the melting points do not . Unbranched acids made up of an even number of carbon atoms have melting points higher than the odd numbered homologs having one more or one less carbon .

Scientific Research Applications

Biomass Conversion and Green Solvents

Efficient conversion processes for biomass-derived chemicals emphasize the importance of tetrahydrofuran derivatives in sustainable chemistry. For instance, the study by Liu et al. (2020) demonstrates a one-pot conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process underscores the utility of tetrahydrofuran derivatives as green solvents and intermediates in organic synthesis, potentially extending to derivatives like 2-Cyanotetrahydrofuran-2-carboxylic acid for similar applications (Liu et al., 2020).

Enzyme Inhibition and Biocatalysis

Carboxylic acids play a crucial role in biocatalysis, both as substrates and inhibitors. The research by Jarboe et al. (2013) highlights the dual role of carboxylic acids, which can be both beneficial as precursors in industrial chemistry and challenging due to their inhibitory effects on microbial biocatalysts. This duality is relevant for understanding the interactions and potential applications of carboxylic acid derivatives, including this compound, in biotechnological processes (Jarboe et al., 2013).

Advanced Materials and Polymer Synthesis

Tetrahydrofuran derivatives are key monomers in polymer chemistry. For example, the synthesis and properties of polymers incorporating tetrahydrofuran units, as discussed by Feng et al. (2002), indicate the potential of this compound in the design of novel polymers. These polymers could have unique properties based on the incorporation of cyanotetrahydrofuran carboxylic acid moieties, contributing to the development of materials with tailored mechanical, thermal, or biodegradable characteristics (Feng et al., 2002).

Bioconjugation and Drug Development

The specificity and efficiency of bioconjugation reactions are critical in drug development and biomolecular research. Nakajima and Ikada (1995) explore the mechanism of amide formation by carbodiimide in aqueous media, a fundamental reaction in bioconjugation involving carboxylic acids. This research underscores the importance of understanding the reactivity of carboxylic acid derivatives, such as this compound, in the development of conjugation strategies for pharmaceuticals and biomaterials (Nakajima & Ikada, 1995).

Future Directions

While specific future directions for 2-Cyanotetrahydrofuran-2-carboxylic acid were not found, the field of biomass conversion and biorefineries provide a feasible and novel way to address the increasingly serious energy crisis and environmental deterioration . For instance, 2,5-furandicarboxylic acid, a significant platform chemical, has received increasing attention as it can potentially replace petroleum-derived terephthalate acid and produce green materials .

properties

IUPAC Name

2-cyanooxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBIYDYMJSNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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